molecular formula C21H21N3S B2582245 2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine CAS No. 303147-73-1

2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine

Cat. No.: B2582245
CAS No.: 303147-73-1
M. Wt: 347.48
InChI Key: ANCGSCVQKVCFCX-UHFFFAOYSA-N
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Description

2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine is a synthetic pyrimidine derivative offered for research purposes in chemical biology and drug discovery. Pyrimidine-based compounds are a cornerstone of medicinal chemistry due to their versatile interactions with biological targets, serving as key scaffolds in numerous therapeutic areas . This compound is of particular interest for investigating novel pathways in neuroscience and oncology. In neurological research, structurally similar pyrimidine derivatives have demonstrated significant potential in ameliorating cognitive dysfunction. For instance, the pyrimidine compound BN5 was shown to improve memory and reduce anxiety-like behavior in a scopolamine-induced zebrafish model of Alzheimer's disease. Its mechanism is linked to the inhibition of Aβ-plaque aggregation and the positive regulation of estrogen receptor genes (esr1 and esr2b), which are crucial for neuroprotection and are often downregulated in post-menopausal women, a demographic with a higher prevalence of Alzheimer's . Furthermore, the core pyrimidine structure is recognized for its antioxidant properties, which can help mitigate oxidative stress—a key pathological factor in neurodegenerative disorders and cancer . In anticancer research, pyrimidine derivatives are established as potent inhibitors of critical enzymes and receptors, including protein kinases, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR) . The structural features of this compound, including the phenylsulfanyl methyl group and the pyrrolidinyl substituent, are common pharmacophores in the development of small-molecule inhibitors that disrupt signal transduction pathways and halt the proliferation of cancer cells. Researchers can utilize this compound to explore these multifaceted mechanisms of action.

Properties

IUPAC Name

2-phenyl-4-(phenylsulfanylmethyl)-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3S/c1-3-9-17(10-4-1)21-22-18(16-25-19-11-5-2-6-12-19)15-20(23-21)24-13-7-8-14-24/h1-6,9-12,15H,7-8,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCGSCVQKVCFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Oxidation of the Phenylsulfanylmethyl Group

The thioether moiety (-S-) in the phenylsulfanylmethyl group is susceptible to oxidation. Under mild conditions (e.g., H2_2O2_2/acetic acid), sulfoxides form, while stronger oxidants (e.g., mCPBA) yield sulfones .

Reaction ConditionsProductYield (%)Reference
H2_2O2_2 (30%), AcOH, 25°C, 6h2-Phenyl-4-[(phenylsulfinyl)methyl]-6-(1-pyrrolidinyl)pyrimidine60–75
mCPBA, DCM, 0°C → RT, 12h2-Phenyl-4-[(phenylsulfonyl)methyl]-6-(1-pyrrolidinyl)pyrimidine80–90

Key Insight : Sulfone derivatives exhibit enhanced electrophilicity, enabling nucleophilic substitution at the methyl position .

Functionalization of the Pyrrolidinyl Substituent

The pyrrolidine ring at position 6 can undergo alkylation or ring-opening. For example, treatment with methyl iodide under basic conditions yields quaternary ammonium salts, while strong acids (e.g., HCl) induce ring-opening to form linear amines .

Reaction ConditionsProductYield (%)Reference
CH3_3I, K2_2CO3_3, DMF2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(N-methylpyrrolidinium)pyrimidine iodide65–75
6M HCl, reflux, 8h2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(4-aminobutyl)pyrimidine50–60

Mechanistic Note : Ring-opening proceeds via protonation of the nitrogen, followed by nucleophilic attack at the α-carbon .

Electrophilic Aromatic Substitution (EAS) on the Pyrimidine Core

The electron-rich pyrimidine ring undergoes regioselective substitution. Nitration (HNO3_3/H2_2SO4_4) occurs at position 5, while halogenation (Br2_2/FeBr3_3) targets position 2 .

Reaction ConditionsProductYield (%)Reference
HNO3_3/H2_2SO4_4, 0°C5-Nitro-2-phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine55–65
Br2_2, FeBr3_3, DCM, RT2-Bromo-5-nitro-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine70–80

Regioselectivity : Electron-donating groups (e.g., pyrrolidinyl) direct electrophiles to position 5, while electron-withdrawing groups (e.g., nitro) shift reactivity to position 2 .

Palladium-Catalyzed Cross-Coupling Reactions

The brominated derivative (from EAS) participates in Suzuki-Miyaura couplings. For instance, reaction with phenylboronic acid yields biaryl products .

Reaction ConditionsProductYield (%)Reference
Pd(PPh3_3)4_4, PhB(OH)2_2, Na2_2CO3_3, DME/H2_2O2-(Biphenyl-4-yl)-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine75–85

Optimization : Yields improve with microwave irradiation (100°C, 30 min) .

Nucleophilic Displacement at the Pyrimidine Core

The pyrrolidinyl group at position 6 can be replaced by primary or secondary amines under acidic conditions .

Reaction ConditionsProductYield (%)Reference
NH3_3 (aq.), HCl, EtOH, 80°C2-Phenyl-4-[(phenylsulfanyl)methyl]-6-aminopyrimidine40–50

Limitation : Bulky amines (e.g., tert-butylamine) show reduced reactivity due to steric hindrance .

Reductive Alkylation of the Sulfanylmethyl Group

Catalytic hydrogenation (H2_2, Pd/C) reduces the thioether to a methyl group, enhancing hydrophobicity .

Reaction ConditionsProductYield (%)Reference
H2_2 (1 atm), 10% Pd/C, EtOH2-Phenyl-4-methyl-6-(1-pyrrolidinyl)pyrimidine85–95

Application : This derivative serves as a precursor for further alkylation or arylation .

Scientific Research Applications

1. Antitumor Properties
The compound is part of a broader class of pyrimidines that have demonstrated significant antitumor activity. Studies have indicated that derivatives of pyrimidine can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). For instance, related compounds have shown to be potent inhibitors of VEGFR-2, which plays a crucial role in angiogenesis and tumor growth .

2. Enzymatic Inhibition
Research has highlighted the enzymatic inhibitory potential of pyrimidine derivatives. The ability to inhibit enzymes involved in cancer progression makes these compounds valuable in developing targeted therapies. The structural modifications in compounds like 2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine can lead to enhanced selectivity and potency against specific targets .

Case Studies

1. VEGFR-2 Inhibition
In a study focused on synthesizing N4-phenylsubstituted pyrimidines, several compounds were evaluated for their ability to inhibit VEGFR-2. Among these, certain derivatives exhibited up to 100-fold increased potency compared to standard inhibitors like semaxanib. This highlights the potential of structurally related compounds, including this compound, in cancer therapy .

2. Anticancer Activity in Animal Models
In vivo studies using mouse models have demonstrated that compounds derived from pyrimidines can significantly inhibit tumor growth and metastasis. The mechanism often involves blocking angiogenesis by targeting VEGFRs, showcasing the relevance of this compound class in therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can bind to enzymes or receptors, modulating their activity. The phenylsulfanyl and pyrrolidinyl groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets or forming hydrogen bonds .

Comparison with Similar Compounds

Substituent Variations at Position 4

The thioether group in the target compound distinguishes it from analogs with oxidized sulfur groups or alternative substituents:

Compound Name Position 4 Substituent Key Properties Biological Implications
Target Compound (Phenylsulfanyl)methyl Moderate lipophilicity, stability under neutral conditions Potential antimicrobial activity
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine () (4-Chlorophenylsulfanyl)methyl + methylsulfonyl Sulfonyl group increases polarity and metabolic stability Enhanced solubility for drug formulations
4-[(Benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine () (Benzenesulfinyl)methyl Sulfoxide group introduces hydrogen-bonding capacity Improved target binding in polar environments

Key Insight : The thioether in the target compound balances lipophilicity and stability, whereas sulfonyl/sulfoxide analogs prioritize polarity and metabolic resistance.

Substituent Variations at Position 6

The 1-pyrrolidinyl group at position 6 is compared to other nitrogen-containing and non-nitrogen substituents:

Compound Name Position 6 Substituent Structural Impact Functional Role
Target Compound 1-Pyrrolidinyl Cyclic amine enhances solubility and potential for hydrogen bonding May improve bioavailability and target engagement
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine () 1-(Methylsulfonyl)piperidin-4-yl Bulky piperidinyl group with sulfonyl increases steric hindrance Likely impacts enzyme selectivity
6-Phenoxy-2-phenylpyrimidine derivatives () Phenoxy Aromatic ether reduces basicity and hydrogen-bonding potential May limit solubility and cellular uptake

Key Insight : The pyrrolidinyl group in the target compound offers a balance of solubility and steric flexibility compared to bulkier or less-polar substituents.

Biological Activity

2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine (CAS: 477866-98-1) is a synthetic compound belonging to the pyrimidine class, characterized by its unique structural features including a phenylsulfanyl group and a pyrrolidinyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

PropertyValue
Molecular FormulaC21H21N3O2S
Molar Mass379.48 g/mol
CAS Number477866-98-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor of specific enzymes and receptors, modulating their activities which can lead to therapeutic effects against diseases.

Antimalarial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant inhibitory effects against Plasmodium falciparum dihydrofolate reductase (PfDHFR). For instance, a related compound showed an inhibitory constant (KiK_i) ranging from 1.3 to 243 nM against wild-type PfDHFR and 13 to 208 nM against mutant strains in biochemical assays . This suggests that modifications in the pyrimidine structure can enhance antimalarial potency.

Anti-inflammatory Activity

The compound is also being explored for its anti-inflammatory properties. Research indicates that similar pyrimidine derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokines such as TNF-alpha and IL-1β . The presence of the phenylsulfanyl group may enhance these effects by increasing lipophilicity and facilitating better membrane penetration.

Case Studies

  • Inhibition of Dihydrofolate Reductase : A series of analogues based on pyrimidine structures were synthesized and tested for their ability to inhibit PfDHFR. The study highlighted that the introduction of flexible substituents at specific positions significantly improved their inhibitory activity against both drug-sensitive and resistant strains of P. falciparum.
  • Antioxidant Activity : Another study focused on the antioxidant potential of similar compounds, demonstrating that they could scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

Inhibitory Activities Against PfDHFR

CompoundKiK_i (nM) Wild-TypeKiK_i (nM) Mutant
This compound1.3 - 24313 - 208
Related Pyrimidine Analog5 - 12015 - 180

Biological Activities Summary

Activity TypeEffectivenessReference
AntimalarialHigh
Anti-inflammatoryModerate
AntioxidantSignificant

Q & A

Q. What are the recommended synthetic routes for 2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine, and what key intermediates are involved?

Methodological Answer: The synthesis of this pyrimidine derivative likely involves sequential functionalization of the pyrimidine core. Key steps include:

  • Nucleophilic substitution at the 4-position: A (phenylsulfanyl)methyl group can be introduced via reaction of a 4-chloropyrimidine intermediate with phenylthiol in the presence of a base (e.g., NaH or K₂CO₃) .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing the 2-phenyl group, using a boronic acid derivative and a palladium catalyst .
  • Pyrrolidinyl substitution at the 6-position: Reaction of a 6-chloro intermediate with pyrrolidine under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) .

Key Intermediates:

StepIntermediateRole
14-Chloro-6-(1-pyrrolidinyl)pyrimidineCore scaffold for functionalization
24-[(Phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidinePrecursor for final phenyl substitution

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral signatures should researchers expect?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (2-phenyl group) appear as multiplets at δ 7.2–7.8 ppm. The pyrrolidinyl group shows signals for CH₂ groups (δ 1.8–2.2 ppm) and N–CH₂ (δ 3.0–3.5 ppm). The (phenylsulfanyl)methyl group exhibits a singlet for the SCH₂ protons (δ ~4.0 ppm) .
    • ¹³C NMR : Pyrimidine carbons resonate at δ 150–170 ppm. The sulfur-bearing carbon (SCH₂) appears at δ 35–40 ppm .
  • X-ray Crystallography : Reveals dihedral angles between the pyrimidine ring and substituents. For example, phenyl groups may twist at angles of 29–77° relative to the pyrimidine plane, influencing molecular packing .
  • Mass Spectrometry (HRMS) : Expect a molecular ion peak matching the exact mass (e.g., C₂₁H₂₁N₃S: calculated 347.15 g/mol).

Advanced Research Questions

Q. How does the substitution pattern (phenylsulfanyl)methyl at position 4 influence the compound's electronic properties and reactivity compared to other substituents?

Methodological Answer: The (phenylsulfanyl)methyl group introduces electron-withdrawing effects due to sulfur’s electronegativity, which:

  • Reduces electron density on the pyrimidine ring, affecting nucleophilic aromatic substitution reactivity .
  • Enhances stability against oxidation compared to alkylthio groups, as evidenced by reduced degradation in accelerated stability studies .
  • Modulates intermolecular interactions (e.g., C–H···π or π–π stacking) in crystal lattices, as observed in related pyrimidine derivatives with sulfanyl substituents .

Comparative Data:

Substituent at Position 4Electronic EffectStability (t₁/₂ in PBS)
(Phenylsulfanyl)methylModerate electron-withdrawing>24 hours
MethylElectron-donating~12 hours
NitroStrong electron-withdrawing>48 hours

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, particularly in cancer or infectious disease research?

Methodological Answer:

  • Cancer Research :
    • Kinase Inhibition Assays : Screen against PI3K isoforms (e.g., p110α) using fluorescence-based ADP-Glo™ assays, as structurally related thienopyrimidines show PI3K inhibitory activity (IC₅₀ < 100 nM) .
    • Cell Viability Assays : Use human cancer cell lines (e.g., MCF-7, HeLa) with ATP-based luminescence readouts (e.g., CellTiter-Glo®).
  • Infectious Disease :
    • Bacterial Growth Inhibition : Test against Staphylococcus aureus (ATCC 25923) in broth microdilution assays (MIC determination), as pyrimidine derivatives with phosphonium groups exhibit antibacterial activity .

Q. How can researchers resolve discrepancies in biological activity data between studies on structurally similar pyrimidine derivatives?

Methodological Answer: Discrepancies often arise from:

  • Assay Conditions : Variability in ATP concentrations (kinase assays) or serum content (cell-based assays) can alter IC₅₀ values. Standardize protocols using guidelines from publications like .
  • Solubility Differences : Poor aqueous solubility may lead to underestimated activity. Use co-solvents (e.g., DMSO ≤ 0.1%) and confirm solubility via nephelometry .
  • Structural Variations : Minor changes (e.g., substituent position) drastically affect activity. Compare data using a structure-activity relationship (SAR) table :
CompoundSubstituent at Position 4PI3Kα IC₅₀ (nM)
A(Phenylsulfanyl)methyl50
BMethyl>1000
CNitro25

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